N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

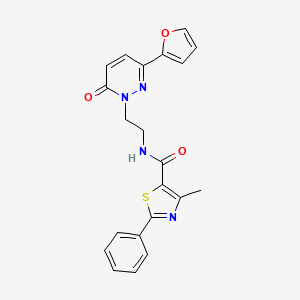

The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a furan-2-yl group at position 2. A thiazole ring (4-methyl-2-phenylthiazole) is linked via an ethyl carboxamide bridge. The furan and thiazole moieties may contribute to π-π interactions or hydrogen bonding, while the pyridazinone core offers a planar scaffold for molecular recognition .

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-14-19(29-21(23-14)15-6-3-2-4-7-15)20(27)22-11-12-25-18(26)10-9-16(24-25)17-8-5-13-28-17/h2-10,13H,11-12H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMSRODSTLMAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The compound features a complex structure that includes:

- Furan and pyridazine rings : Contributing to its reactivity and biological interactions.

- Thiazole moiety : Known for its role in various biological activities.

The molecular formula is , with a molecular weight of approximately 334.36 g/mol.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thiazole derivatives. For instance, a series of thiazol derivatives were synthesized and tested against various pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2d | Candida albicans | 1.23 μg/mL |

| 2e | Candida parapsilosis | 1.23 μg/mL |

| C4 | Staphylococcus aureus | 32 μg/mL |

These results suggest that modifications at the para position of the phenyl moiety can enhance antifungal activity, with electronegative substituents improving efficacy against fungal strains .

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have demonstrated that similar thiazole derivatives can inhibit cancer cell proliferation. For example, docking studies indicated strong binding interactions between these compounds and key enzymes involved in cancer metabolism, suggesting their potential as therapeutic agents .

Case Studies

- Study on Antifungal Activity : A recent investigation synthesized several thiazole derivatives, including those with furan and pyridazine components. The study highlighted that compounds with higher lipophilicity exhibited enhanced antifungal activity against Candida species, indicating that structural modifications can significantly influence biological outcomes .

- Anticancer Screening : Another study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results showed that specific substitutions at the thiazole ring led to increased cytotoxicity, particularly in breast and colon cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electronegative atoms (e.g., fluorine or chlorine) in the phenyl ring enhances biological activity by increasing lipophilicity and improving interaction with target enzymes . The following table summarizes key findings from SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increased antifungal activity |

| Chlorine | Enhanced binding affinity |

| Methyl Group | Modest improvement |

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. The mechanisms of action include:

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics leading to mitotic arrest |

These results indicate that the compound can effectively inhibit cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing moderate antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests potential applications in treating infections caused by these pathogens.

Case Studies

Several case studies have highlighted the potential of this compound:

- Study on HCT116 Cells : Treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in apoptosis through mitochondrial pathways.

- Combination Therapy Research : Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Analogs

Key comparisons include:

6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a, )

- Structural Differences : Replaces the furan-2-yl group with a 4-(methylthio)benzyl substituent.

- Synthesis : Synthesized via K₂CO₃-mediated alkylation, yielding 46% purity, contrasting with the target compound’s likely multi-step amidation process .

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a, )

- Structural Differences : Features a bromophenyl-acetamide side chain instead of the thiazole-carboxamide.

- Activity : Lower yield (10%) suggests synthetic challenges in amidation steps, a consideration for scaling the target compound’s production .

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a, )

Furan-Containing Carboxamides

Furan rings are critical for interactions with enzymes or receptors. Relevant analogs include:

AZ257 ()

- Structure: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide.

- Comparison: Shares the furan-2-yl group but employs a dihydropyridine core. The thioether linkage and bromophenyl group may confer redox sensitivity, unlike the target’s stable thiazole-pyridazinone system .

6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ()

- Structure : Integrates oxazolo-pyridine and thiazole rings with furan.

Thiazole Derivatives

Thiazole rings are common in bioactive molecules. Notable examples:

N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (BP27384, )

- Structural Differences: Replaces pyridazinone with a piperazinyl-pyrimidine group.

- Implications : The chloro-methylphenyl and piperazine groups enhance basicity, affecting pharmacokinetics (e.g., longer half-life) compared to the target’s neutral furan and methylphenyl thiazole .

N-[[(2-Methoxyethyl)amino]carbonyl]-4-methyl-2,5-dioxo-3-phenyl-1-imidazolidineacetamide ()

- Structure : Features an imidazolidine-dione core with methoxyethyl carboxamide.

Key Research Findings and Implications

- Pyridazinone vs. Pyrimidine Cores: Pyridazinone derivatives (e.g., ) exhibit higher planarity than pyrimidines, favoring intercalation in biological targets.

- Furan vs. Benzyl/Methylthio Groups : Furan’s electron-rich nature may improve binding to polar active sites, whereas methylthio-benzyl groups enhance lipophilicity .

- Thiazole-Carboxamide Linkers : The target’s thiazole-carboxamide bridge offers a balance of rigidity and solubility, contrasting with thioacetamides () or imidazolidines () .

Q & A

Basic: What are the critical synthetic steps and reagents required to synthesize this compound?

Answer:

The synthesis involves multi-step reactions, including:

- Cyclization : Catalyzed by thionyl chloride or phosphorus pentasulfide for thiazole and pyridazine ring formation .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyridazinone and thiazole moieties .

- Purification : High Performance Liquid Chromatography (HPLC) ensures >95% purity .

Key reagents include thionyl chloride, acyl chlorides, and Pd-based catalysts for cross-coupling reactions .

Advanced: How can contradictory spectroscopic data (e.g., overlapping NMR peaks) be resolved during structural confirmation?

Answer:

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Differential solvent systems : Compare spectra in DMSO-d6 vs. CDCl3 to resolve signal overlap .

- Mass spectrometry fragmentation patterns : Confirm molecular connectivity via tandem MS/MS .

Basic: What analytical techniques are standard for characterizing intermediates and final products?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for bond connectivity and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (<5 ppm error) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: What computational strategies can predict binding affinity and optimize pharmacophore design?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets like kinases or GPCRs .

- Quantum mechanical calculations : Assess electrostatic potential surfaces to optimize substituent effects .

- MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales .

Basic: What structural analogs of this compound have been studied, and how do substituents alter activity?

Answer:

| Analog | Substituent | Biological Impact |

|---|---|---|

| Chlorophenyl variant | Cl at pyridazine C3 | Enhanced kinase inhibition |

| Methoxybenzyl variant | OCH3 at phenyl | Improved metabolic stability |

| Fluorinated derivative | F at thiazole C4 | Increased BBB penetration |

Advanced: How can in vitro-in vivo efficacy discrepancies be systematically addressed?

Answer:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation via LC-MS .

- Tissue distribution studies : Use radiolabeled compound to assess organ-specific accumulation .

- Proteomics : Identify off-target interactions using affinity pulldown and SILAC labeling .

Basic: What reaction conditions are critical for high-yield amide bond formation in this compound?

Answer:

- Solvent : Anhydrous DMF or dichloromethane .

- Temperature : 0–25°C to minimize side reactions .

- Catalyst : DMAP or HOBt for efficient coupling .

Advanced: What experimental designs validate target engagement in cellular models?

Answer:

- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by thermal stability shifts .

- Knockout/rescue models : CRISPR-Cas9 gene editing to establish target dependency .

- BRET/FRET assays : Monitor real-time ligand-receptor interactions .

Basic: How are stability and degradation profiles assessed under physiological conditions?

Answer:

- Forced degradation studies : Expose to acidic/basic/oxidative conditions and analyze via HPLC .

- LC-MS/MS : Identify degradation products and propose pathways .

- Accelerated stability testing : 40°C/75% RH for 4 weeks to predict shelf life .

Advanced: What strategies reconcile conflicting SAR data from different biological assays?

Answer:

- Meta-analysis : Pool data from multiple assays (e.g., enzymatic vs. cell-based) to identify consensus trends .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding energy computationally .

- Cryo-EM : Resolve ligand-induced conformational changes in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.